
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide, commonly known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR-Inhibitor-172 has been widely used in scientific research to study the mechanism of action of CFTR and its role in cystic fibrosis.
Wirkmechanismus
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 binds to the ATP-binding site of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide and prevents the channel from opening and allowing chloride ions to pass through. This inhibition of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide activity has been shown to reduce the production of mucus and improve lung function in animal models of cystic fibrosis.
Biochemical and Physiological Effects:
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 has been shown to have a number of biochemical and physiological effects, including reducing mucus production, improving lung function, and reducing inflammation in animal models of cystic fibrosis. 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 has also been shown to have potential therapeutic effects in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 is its specificity for 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide, which allows researchers to selectively study the function and regulation of this important ion channel. However, one limitation of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 is its relatively low potency, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172, including:
1. Development of more potent 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide inhibitors that can be used in clinical settings to treat cystic fibrosis and other diseases.
2. Investigation of the role of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide in other tissues and diseases, such as the pancreas and male reproductive system.
3. Development of new animal models of cystic fibrosis that better mimic the human disease and can be used to test the efficacy of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide inhibitors.
4. Investigation of the molecular mechanisms underlying 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide inhibition by 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172, which could lead to the development of new drugs that target this important ion channel.
In conclusion, 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 is a small molecule inhibitor that has been widely used in scientific research to study the function and regulation of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide. 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 has potential therapeutic effects in cystic fibrosis, COPD, and asthma, and there are a number of potential future directions for research involving this important compound.
Synthesemethoden
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 can be synthesized using a multi-step process involving the reaction of 3-fluoroaniline with various reagents to form the intermediate 2-(N-Cyano-3-fluoroanilino)-N-propan-2-ylacetamide. This intermediate is then reacted with 2,2,2-trifluoroethyl bromide to form the final product, 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172.
Wissenschaftliche Forschungsanwendungen
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 has been used extensively in scientific research to study the function and regulation of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide. 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide is a chloride ion channel that plays a critical role in maintaining fluid and electrolyte balance in various tissues, including the respiratory and digestive systems. Mutations in the 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide gene can lead to cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide.
Eigenschaften
IUPAC Name |
2-(N-cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4N3O/c1-10(2)21(8-14(16,17)18)13(22)7-20(9-19)12-5-3-4-11(15)6-12/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSFELIXRSQUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(F)(F)F)C(=O)CN(C#N)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B2702761.png)
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2702763.png)
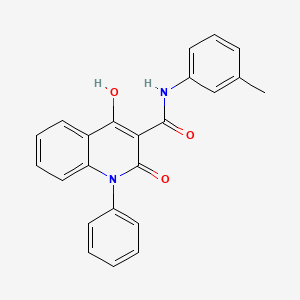
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2702767.png)
![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)
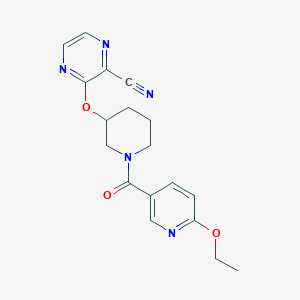
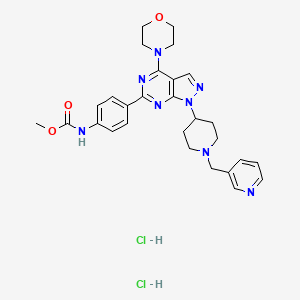
![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)
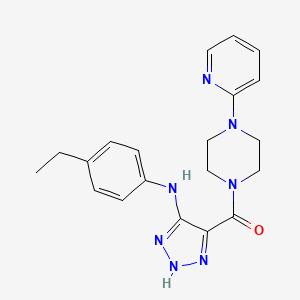
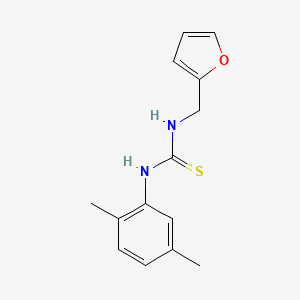
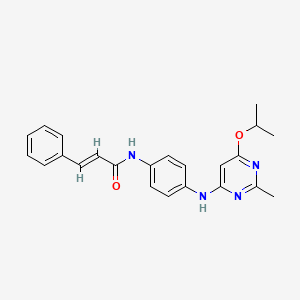
![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2702782.png)
![N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2702783.png)